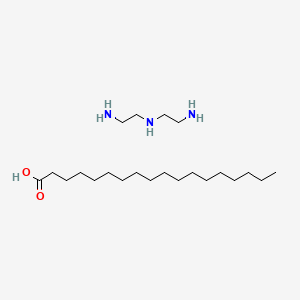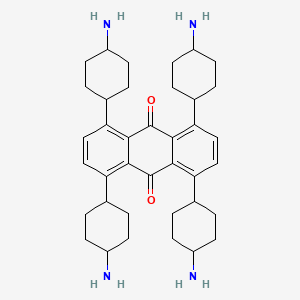
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is a complex organic compound with the molecular formula C38H52N4O2. It is known for its unique structure, which includes an anthraquinone core substituted with four aminocyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone typically involves the reaction of anthraquinone with 4-aminocyclohexylamine under specific conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Cyclohexylation: Attachment of aminocyclohexyl groups to the anthraquinone core.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminocyclohexyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetrakis(phenylamino)anthraquinone
- 1,4,5,8-Tetrakis(methylamino)anthraquinone
- 1,4,5,8-Tetrakis(ethylamino)anthraquinone
Comparison
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is unique due to its aminocyclohexyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity, biological activity, and applications.
Properties
CAS No. |
94107-98-9 |
|---|---|
Molecular Formula |
C38H52N4O2 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
1,4,5,8-tetrakis(4-aminocyclohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C38H52N4O2/c39-25-9-1-21(2-10-25)29-17-18-30(22-3-11-26(40)12-4-22)34-33(29)37(43)35-31(23-5-13-27(41)14-6-23)19-20-32(36(35)38(34)44)24-7-15-28(42)16-8-24/h17-28H,1-16,39-42H2 |
InChI Key |
VQIKXPKVWOCUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=C3C(=C(C=C2)C4CCC(CC4)N)C(=O)C5=C(C=CC(=C5C3=O)C6CCC(CC6)N)C7CCC(CC7)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


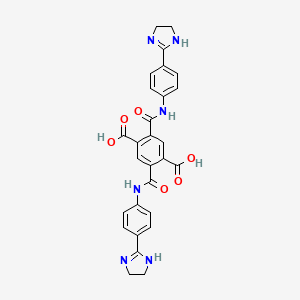
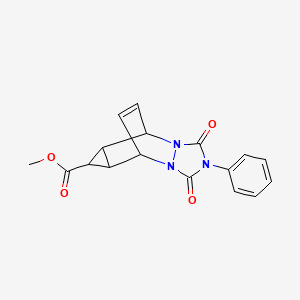

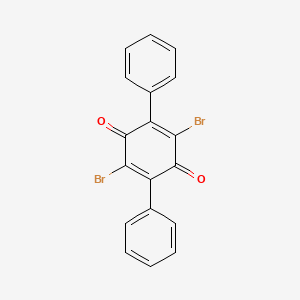
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
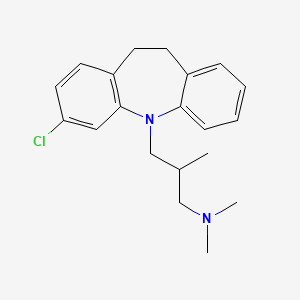
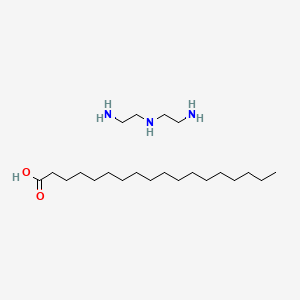
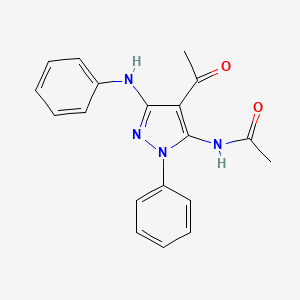

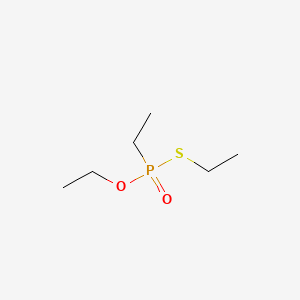
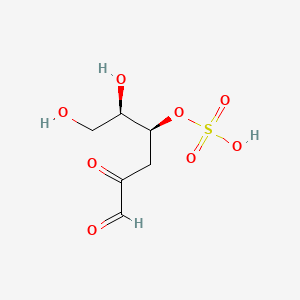
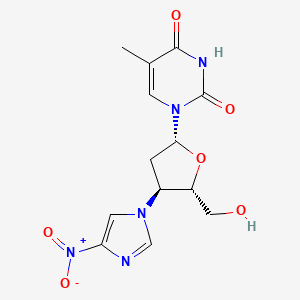
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
